Physical and chemical properties of 2-(m-Tolyl)pyridine.
Physical and chemical properties of 2-(m-Tolyl)pyridine.
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(m-Tolyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(m-Tolyl)pyridine, a substituted biaryl compound, is a molecule of significant interest in the fields of organic synthesis, coordination chemistry, and materials science. As an analogue of the ubiquitous 2,2'-bipyridine framework, it possesses a unique combination of steric and electronic properties conferred by the meta-methyl group on the phenyl ring. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, spectroscopic characterization, and applications, tailored for researchers, chemists, and professionals in drug development. The insights herein are synthesized from established literature and chemical principles to provide a robust and practical resource.
Compound Identification
Correctly identifying a chemical entity is the foundation of all subsequent research. The following table summarizes the key identifiers for 2-(m-Tolyl)pyridine.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-(3-methylphenyl)pyridine | [1] |
| Synonyms | 2-(3-Tolyl)pyridine, 2-m-Tolylpyridine | [1][2] |
| CAS Number | 4373-61-9 | [3] |
| Molecular Formula | C₁₂H₁₁N | [3][4] |
| Molecular Weight | 169.23 g/mol | [3] |
| InChI Key | JMTCQDNRTSGBGC-UHFFFAOYSA-N | [4] |
| SMILES | Cc1cccc(c1)c2ccccn2 | [1][3] |
graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes with positions C1 [pos="0,0!", label="C"]; C2 [pos="1.2,0.7!", label="C"]; C3 [pos="1.2,2.1!", label="C"]; N4 [pos="0,2.8!", label="N", fontcolor="#EA4335"]; C5 [pos="-1.2,2.1!", label="C"]; C6 [pos="-1.2,0.7!", label="C"]; C7 [pos="-2.6,0!", label="C"]; C8 [pos="-3.8,0.7!", label="C"]; C9 [pos="-5.0,0!", label="C"]; C10 [pos="-5.0,-1.4!", label="C"]; C11 [pos="-3.8,-2.1!", label="C"]; C12 [pos="-2.6,-1.4!", label="C"]; C13 [pos="-6.4,-2.1!", label="C", fontcolor="#34A853"];
// Pyridine Ring Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- N4 [label=""]; N4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
// Phenyl Ring Bonds C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- C12 [label=""]; C12 -- C7 [label=""]; C10 -- C13 [label=""];
// Inter-ring Bond C6 -- C7 [label=""]; }
Caption: Molecular structure of 2-(m-Tolyl)pyridine.
Physical Properties
The physical state and solubility of a compound dictate its handling, storage, and application in various solvent systems. 2-(m-Tolyl)pyridine is typically supplied as a liquid.[2]
| Property | Value | Notes and References |
| Physical Form | Liquid, Oil | [2] |
| Color | Colorless to pale yellow | [2] |
| Density | 1.064 g/mL | [1] |
| Boiling Point | Data not readily available | Often conflated with the para isomer (170-180 °C at 20 mmHg). Experimental determination is recommended. |
| Solubility | Soluble in common organic solvents (e.g., Dioxane, THF, DMF, Chloroform). Moderately soluble in water. | [2] |
| Storage Temperature | Room temperature, under inert atmosphere | [5] |
Chemical Properties and Reactivity
The reactivity of 2-(m-Tolyl)pyridine is dominated by two key features: the basic lone pair of electrons on the pyridine nitrogen and the biaryl C-C bond, which allows it to act as a ligand.
-
Basicity: The pyridine nitrogen atom has a lone pair of electrons in an sp² hybrid orbital, making the molecule a weak base, capable of being protonated by strong acids.
-
Ligand Behavior: As a derivative of 2-phenylpyridine, it is an excellent N,C-bidentate ligand. It coordinates to transition metals through the nitrogen atom and can undergo cyclometalation via C-H activation at the ortho position of the tolyl ring. This property is crucial for its application in catalysis.[6] The presence of the meta-methyl group can sterically and electronically tune the catalytic activity of the resulting metal complex compared to the unsubstituted 2-phenylpyridine.
Synthesis and Manufacturing
The construction of the C(aryl)-C(pyridine) bond is the key challenge in synthesizing 2-(m-Tolyl)pyridine. Transition metal-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation.
Primary Synthetic Route: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most prevalent and efficient method for synthesizing 2-(m-Tolyl)pyridine.[7] This palladium-catalyzed reaction involves the coupling of an organoboron compound (m-tolylboronic acid) with an organohalide (2-bromopyridine).
Rationale for Method Choice:
-
Expertise: This method is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials.
-
Trustworthiness: The high yields and clean conversions typically observed minimize the need for extensive purification, and the progress can be easily monitored by TLC or GC-MS.
Caption: General workflow for Suzuki-Miyaura synthesis.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example based on established procedures for similar couplings.[8][9]
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-methylpyridin-3-amine (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 1.5 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 2-(m-Tolyl)pyridine.
-
Validation: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.
Spectroscopic Analysis and Characterization
While experimental spectra for 2-(m-Tolyl)pyridine are not widely published, its spectroscopic properties can be reliably predicted based on data from closely related analogues such as 2-phenylpyridine and 2-(3-methoxyphenyl)pyridine.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
| 1H NMR (Predicted) | 13C NMR (Predicted) |
| Chemical Shift (ppm) | Description |
| ~8.70 | Doublet (H on C adjacent to N) |
| ~7.70-7.80 | Multiplet (Pyridine H's) |
| ~7.20-7.60 | Multiplet (Aromatic H's) |
| ~2.40 | Singlet (Methyl H's) |
-
Expert Insight: In the 1H NMR spectrum, the proton ortho to the pyridine nitrogen will be the most downfield-shifted aromatic proton due to the deshielding effect of the nitrogen atom. The methyl group protons will appear as a sharp singlet around 2.40 ppm. The remaining aromatic protons on both rings will appear as a complex multiplet. In the 13C NMR, the carbon attached to the nitrogen (C2 of the pyridine ring) will be the most downfield signal.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Expected M/z: For the molecular ion [M]⁺, the expected mass-to-charge ratio (m/z) will be approximately 169.09. The high-resolution mass should be precise to C₁₂H₁₁N.[4]
-
Fragmentation: The most abundant peak is expected to be the molecular ion. A significant [M-1]⁺ peak (m/z 168) due to the loss of a hydrogen radical is also anticipated, which is characteristic of stable aromatic systems.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2920 cm⁻¹: Aliphatic C-H stretching from the methyl group.
-
~1600, 1580, 1470 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations, characteristic of the pyridine and phenyl rings.
Caption: Post-synthesis characterization workflow.
Applications in Research and Development
2-(m-Tolyl)pyridine is primarily used as a strategic building block and ligand in catalysis.
-
Ligand in Catalysis: It serves as an effective ligand in transition-metal catalysis, particularly with ruthenium and palladium.[6][7] Its ability to form stable cyclometalated complexes makes it valuable for C-H functionalization reactions, which are of high interest for creating molecular complexity efficiently.[6]
-
Intermediate for Complex Molecules: As a functionalized biaryl, it is a key intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and organic electronic materials.[2] The pyridine and tolyl moieties can be further functionalized to build elaborate molecular architectures.
Safety and Handling
Adherence to safety protocols is paramount when working with any chemical substance.
GHS Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation. | |
| Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11] Avoid breathing vapors or mist.
-
Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidation.[5]
References
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2-(3-methylphenyl)pyridine. (n.d.). Stenutz. Retrieved January 3, 2026, from [Link]
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Copper catalyzed oxidative cascade deamination/cyclization of vinyl azide and benzylamine for the synthesis of 2,4,6-triarylpyridines - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
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4373-61-9 | 2-(m-Tolyl)pyridine. (n.d.). Synthonix, Inc. Retrieved January 3, 2026, from [Link]
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Narayanan, N. K., Pittenauer, E., & Schnürch, M. (2023). 2‐(o‐Tolyl) Pyridine as Ligand Improves the Efficiency in Ketone Directed ortho‐Arylation. European Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Human Metabolome Database. Retrieved January 3, 2026, from [Link]
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Novel Imidazopyridine–Oxadiazole β-Tubulin Inhibitors Suppress Breast Cancer Migration and Induce Caspase-3-Mediated Apoptosis. (2024). ACS Omega. Retrieved January 3, 2026, from [Link]
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
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Reaction of indium organometallics with 2-(p-tolyl)pyridine under rhodium catalysis. (2018). ResearchGate. Retrieved January 3, 2026, from [Link]
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2-(m-tolyl)pyridine (C12H11N). (n.d.). PubChemLite. Retrieved January 3, 2026, from [Link]
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2-p-Tolylpyridine. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]
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A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. (2007). Journal of the American Chemical Society. Retrieved January 3, 2026, from [Link]
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2-(m-Tolyl)pyridine. (n.d.). Crysdot LLC. Retrieved January 3, 2026, from [Link]
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Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts. (2023). Molecules. Retrieved January 3, 2026, from [Link]
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3-Methyl-2-(m-tolyl)pyridine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). (n.d.). NP-MRD. Retrieved January 3, 2026, from [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved January 3, 2026, from [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Retrieved January 3, 2026, from [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017). Molecules. Retrieved January 3, 2026, from [Link]
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Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Retrieved January 3, 2026, from [Link]
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2-(Aminomethyl)pyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. Retrieved January 3, 2026, from [Link]
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1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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